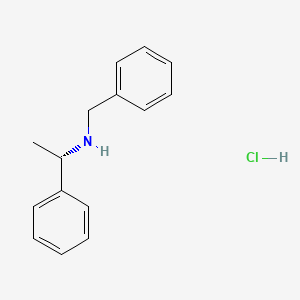
(1S)-N-Benzyl-1-phenylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-N-Benzyl-1-phenylethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a phenylethylamine structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-Benzyl-1-phenylethanamine;hydrochloride typically involves the following steps:
Reductive Amination: This is a common method where benzylamine is reacted with acetophenone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions.
Hydrochloride Formation: The free base obtained from the reductive amination is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed by dissolving the free base in an appropriate solvent and adding an equimolar amount of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors. This approach improves efficiency and scalability.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1S)-N-Benzyl-1-phenylethanamine;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl ketone or benzyl aldehyde.
Reduction: Secondary amine.
Substitution: Various substituted phenylethylamines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (1S)-N-Benzyl-1-phenylethanamine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Neurotransmitter Studies: It is used in research related to neurotransmitter functions and interactions due to its structural similarity to natural neurotransmitters.
Medicine:
Pharmaceutical Development: The compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (1S)-N-Benzyl-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by mimicking the action of natural neurotransmitters. The compound binds to neurotransmitter receptors, modulating their activity and influencing signal transmission. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparaison Avec Des Composés Similaires
Phenylethylamine: A naturally occurring compound with a similar structure but lacking the benzyl group.
Amphetamine: A stimulant with a similar core structure but different substituents.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
Uniqueness:
Structural Features: The presence of the benzyl group attached to the nitrogen atom distinguishes (1S)-N-Benzyl-1-phenylethanamine;hydrochloride from other phenylethylamines.
Solubility: The hydrochloride form enhances its solubility in water, making it more suitable for certain applications.
Propriétés
IUPAC Name |
(1S)-N-benzyl-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQMFZZCANDIQ-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
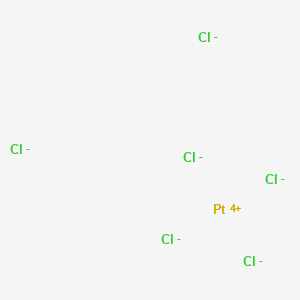
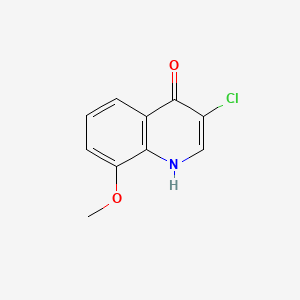
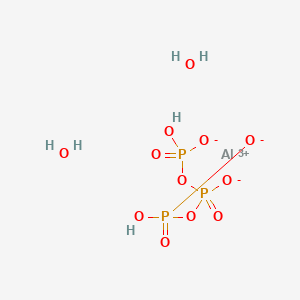

![(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol](/img/structure/B579277.png)
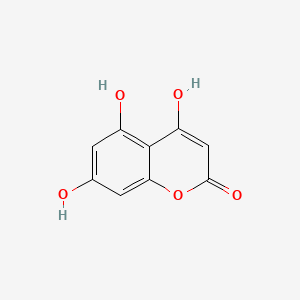
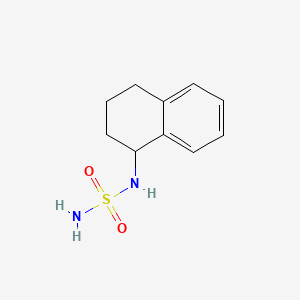
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
![(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid](/img/structure/B579286.png)
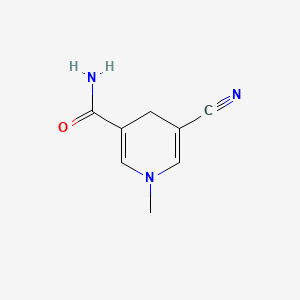
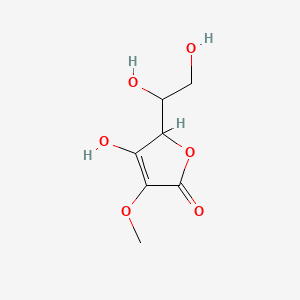
![2-chloro-1,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B579289.png)
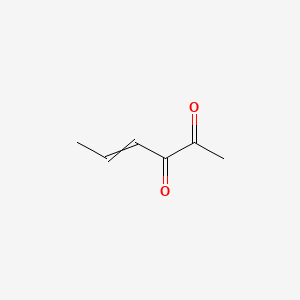
![[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate](/img/structure/B579291.png)
